molecular formula C21H20O13 B192241 Quercetagitrin CAS No. 548-75-4

Quercetagitrin

Cat. No. B192241
CAS RN: 548-75-4
M. Wt: 480.4 g/mol
InChI Key: IDTDRZPBDLMCLB-UHFFFAOYSA-N
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Description

Quercetagitrin is a natural compound derived from the flowers of the Marigold (Tagetes erecta) and has been found to have anti-inflammatory activity . It is also known by its chemical structure, C21H20O13 .


Synthesis Analysis

Quercetagitrin has been shown to inhibit tau aggregation and reduce tau phosphorylation at multiple disease-related sites in vitro . In addition, in vivo effects of quercetagitrin were assessed in P301S-tau transgenic mice via oral administration .


Molecular Structure Analysis

The molecular structure of Quercetagitrin is C21H20O13 . The structure of Quercetagitrin has been analyzed in various studies .


Chemical Reactions Analysis

Quercetagitrin has been found to inhibit tau aggregation and reduce tau phosphorylation at multiple disease-related sites in vitro . This suggests that Quercetagitrin may interact with tau proteins in a way that inhibits their aggregation and phosphorylation .


Physical And Chemical Properties Analysis

Quercetagitrin is a flavonoid compound with the molecular formula C21H20O13 . It has been found to have anti-inflammatory activity . The physical and chemical properties of Quercetagitrin are still being researched.

Scientific Research Applications

  • Intestinal Anti-Inflammatory Effects : Quercitagitrin demonstrates significant anti-inflammatory activity, particularly in experimental colitis models. It has been found to ameliorate the inflammatory process, improve colonic oxidative status, and reduce nitric oxide synthase activity, likely by downregulating nuclear factor-κB activity (Camuesco et al., 2004).

  • Apoptotic Effects on Lung Cancer Cells : Quercitagitrin exhibits cytotoxic and apoptotic effects on non-small cell lung cancer (NSCLC) cells. It triggers increases in caspase-3 activity and loss of mitochondrial membrane potential, suggesting its potential as an anticancer agent (Çinçin et al., 2014).

  • Protection Against Cytokine-Induced Injuries : In models of diabetes, quercetagitrin has shown protective effects against cytokine-induced injuries in β-cells, suggesting its potential application in diabetes management (Dai et al., 2013).

  • Antioxidant and Antiparasitic Properties : Quercetagitrin has demonstrated potent antileishmanial properties with a low toxicity profile, making it a candidate for antiparasitic treatments (Muzitano et al., 2006).

  • Antidiarrhoeal Activity : Studies have explored quercetagitrin's role in intestinal repair and its antidiarrhoeal effects, especially following chronic mucosal injury (Gálvez et al., 1995).

  • Pharmacokinetics and Bioavailability Studies : Research has focused on understanding the pharmacokinetics of quercetagitrin, especially in relation to its absorption and metabolism. Such studies are crucial for its potential medical applications (da Costa et al., 2019).

Future Directions

Future research on Quercetagitrin could focus on further understanding its mechanism of action, particularly its ability to inhibit tau aggregation and reduce tau phosphorylation . Additionally, more research is needed to fully understand the safety and potential hazards of Quercetagitrin .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTDRZPBDLMCLB-HSOQPIRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970146
Record name 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetagitrin

CAS RN

548-75-4
Record name Quercetagitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetagitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUERCETAGITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DX1W79Z8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
PS Rao, TR Seshadri - Proceedings of the Indian Academy of Sciences …, 1941 - Springer
Quercetagitrin, a monoglucoside of quercetagetin, has for the first time been isolated from the flowers of the African Marigold (Tagetes erecta). It is not a 3-glucoside since it gives a red …
Number of citations: 13 link.springer.com
S Zhong, J Ye, Y Deng, M Zhang, M Zou, X Yao, S Xiao - Molecules, 2023 - mdpi.com
… Having demonstrated the efficacy of quercetagitrin in reducing tau aggregation, we tested whether quercetagitrin could reverse tau pathology-related neuroinflammation, glia cell …
Number of citations: 2 www.mdpi.com
S Rajagopalan, TR Seshadri - Proceedings of the Indian Academy of …, 1948 - Springer
Synthetic confirmation for the constitution of quercetagitrin is provided. The pentamethyl-quercetagetin obtained by the complete methylation and hydrolysis of the glucoside is finally …
Number of citations: 2 link.springer.com
S Rajagopalan, TR Seshadri - Proceedings of the Indian Academy of …, 1948 - ias.ac.in
… the constitution of quercetagitrin as the 7-g1ucoside of … Starting from quercetagitrin (1) the various stages involved in the … This confirms that quercetagitrin is not a 6-glucoside. …
Number of citations: 5 www.ias.ac.in
GJ Díaz, GT Hernández, A Zamilpa, CMB Pérez… - Microbial …, 2017 - Elsevier
Argemone mexicana, Taraxacum officinale, Ruta chalepensis and Tagetes filifolia are plants with deworming potential. The purpose of this study was to evaluate methanolic extracts of …
Number of citations: 40 www.sciencedirect.com
W LYU, C WEI, X PAN, W YANG, M HE… - China …, 2021 - pesquisa.bvsalud.org
OBJECTIVE: To compare the c hemical components differences of Inula japonica before and after honey-frying. METHODS: UPLC-MS/MS method was adopted. The determination was …
Number of citations: 2 pesquisa.bvsalud.org
M Cen, J Ruan, L Huang, Z Zhang, N Yu… - … of Pharmaceutical and …, 2015 - Elsevier
… Furthermore, HPLC-ESI–MS method has not been reported to quantification of 3-glucosylisorhamnetin, onpordin, quercimeritrin and quercetagitrin these four flavonoids in some plant …
Number of citations: 7 www.sciencedirect.com
AF Burlec, A Corciova, AM Vlase, L Vlase, C Mircea… - kidney, 2022 - farmaciajournal.com
The present research focuses on the investigation of the phytochemical profile and biological properties of two ornamental species from the Asteraceae family. Taking into consideration …
Number of citations: 2 farmaciajournal.com
AF Burlec, Ł Pecio, S Kozachok, C Mircea, A Corciovă… - Molecules, 2021 - mdpi.com
… hexoside, later confirmed as quercetagitrin through nuclear magnetic resonance (NMR) spectroscopy, with m/z = 479.1. The identification of quercetagitrin is detailed in the next section. …
Number of citations: 28 www.mdpi.com
MB Thomas, TJ Mabry - Phytochemistry, 1968 - Elsevier
… MeOH, mp 2X-256”, and quercetagitrin (II), an amorphous solid from … quercetagitrin (II) and its aglycone quercztagetin.2 The H. scaposa glycoside was shown to be quercetagitrin …
Number of citations: 34 www.sciencedirect.com

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